molecular formula C14H20BFO3 B14027435 2-(3-Fluoro-6-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Fluoro-6-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14027435
M. Wt: 266.12 g/mol
InChI Key: LNJHAMGDCIKBTO-UHFFFAOYSA-N
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Description

2-(3-Fluoro-6-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a fluorinated aromatic ring, which can impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-6-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluoro-6-methoxy-2-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-6-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:

    Oxidation: The boronic ester can be oxidized to the corresponding boronic acid.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Palladium catalysts such as Pd(PPh3)4 in the presence of a base like potassium carbonate.

Major Products

    Oxidation: 3-Fluoro-6-methoxy-2-methylphenylboronic acid.

    Reduction: 3-Fluoro-6-methoxy-2-methylphenylmethanol.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluoro-6-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-6-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The compound interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond. The molecular targets and pathways involved include the activation of the boronic ester and the formation of the palladium complex.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-6-methoxy-2-methylphenylboronic acid
  • 3-Fluoro-6-methoxy-2-methylphenylmethanol
  • 3-Fluoro-6-methoxy-2-methylphenyl)(morpholino)methanone

Uniqueness

2-(3-Fluoro-6-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boronic ester structure, which provides stability and reactivity in cross-coupling reactions. The presence of the fluorine atom and methoxy group on the aromatic ring further enhances its chemical properties, making it a valuable compound in various applications.

Properties

Molecular Formula

C14H20BFO3

Molecular Weight

266.12 g/mol

IUPAC Name

2-(3-fluoro-6-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H20BFO3/c1-9-10(16)7-8-11(17-6)12(9)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3

InChI Key

LNJHAMGDCIKBTO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2C)F)OC

Origin of Product

United States

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